molecular formula C9H18ClNO2 B1431795 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride CAS No. 1423026-15-6

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride

Cat. No. B1431795
M. Wt: 207.7 g/mol
InChI Key: MQMSWWIEYWNMAZ-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride , also known as pyrrolidin-1-yl-acetic acid hydrochloride , is a chemical compound with the following properties:



  • Empirical Formula : C<sub>6</sub>H<sub>12</sub>ClNO<sub>2</sub>

  • Molecular Weight : 165.62 g/mol

  • CAS Number : 6628-74-6



Synthesis Analysis

The synthesis of this compound involves the introduction of a pyrrolidine ring (a five-membered nitrogen heterocycle) into the acetic acid backbone. The specific synthetic route may vary, but it typically includes cyclization of a suitable precursor or functionalization of preformed pyrrolidine rings.



Molecular Structure Analysis

The molecular structure of 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride consists of the following components:



  • A pyrrolidine ring (five-membered) attached to the acetic acid moiety.

  • The presence of a chlorine atom due to the hydrochloride salt form.



Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in typical organic reactions such as esterification, amidation, and nucleophilic substitution. Understanding its reactivity is crucial for designing synthetic pathways.



Physical And Chemical Properties Analysis


  • Solubility : It is likely soluble in water due to the hydrochloride salt form.

  • Melting Point : The melting point can be determined experimentally.

  • Stereochemistry : The stereoisomers of the pyrrolidine ring may impact its biological profile.


Scientific Research Applications

Quantum Chemical Investigations

Quantum chemical calculations and thermodynamics parameters of various compounds, including those structurally related to 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride, have been explored to understand their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These studies provide deep insights into the molecular densities and electronic structures, offering valuable information for further chemical applications and research (Bouklah et al., 2012).

Synthesis of Novel Compounds

Research has focused on synthesizing structurally diverse libraries of compounds using starting materials similar in structure to 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride. These studies include generating a wide array of compounds through various chemical reactions such as alkylation and ring closure, highlighting the versatility and potential of such compounds in synthesizing new chemical entities (Roman, 2013).

Molecular Structure and Properties

Investigations into the structural and magnetic properties of hydrochloride crystals based on related chemical structures have been conducted. These studies examine the relationship between magnetic properties and crystal-stacking structures, revealing the diamagnetic nature of certain compounds and their unique magnetic behaviors. Understanding these properties is crucial for applications in materials science and magnetic field studies (Yong et al., 2013).

Safety And Hazards


  • Toxicity : Assessing toxicity is essential, especially if used in pharmaceuticals.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions

Research avenues include:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Explore modifications to enhance selectivity or pharmacokinetics.

  • Enantioselectivity : Study how stereoisomers interact with proteins.


properties

IUPAC Name

2-(1-propan-2-ylpyrrolidin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-4-8(10)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSWWIEYWNMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride

CAS RN

1423026-15-6
Record name 2-Pyrrolidineacetic acid, 1-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423026-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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